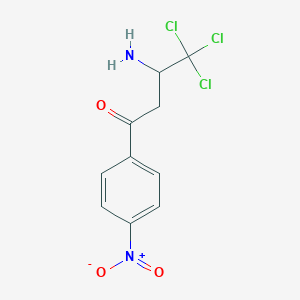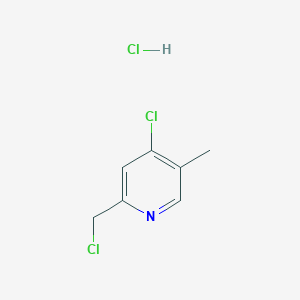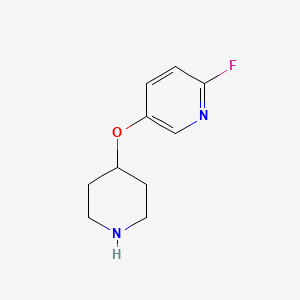
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one is an organic compound characterized by the presence of amino, trichloro, and nitrophenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one typically involves the reaction of 4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one with an appropriate amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trichloro-3-(methylamino)-1-(4-nitrophenyl)-1-butanone: Similar in structure but with a methylamino group instead of an amino group.
D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains a similar nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
3-Amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications that may not be shared by similar compounds. Its trichloro and nitrophenyl groups, in particular, contribute to its distinct chemical behavior and versatility in various reactions.
Propiedades
Fórmula molecular |
C10H9Cl3N2O3 |
|---|---|
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
3-amino-4,4,4-trichloro-1-(4-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C10H9Cl3N2O3/c11-10(12,13)9(14)5-8(16)6-1-3-7(4-2-6)15(17)18/h1-4,9H,5,14H2 |
Clave InChI |
CTBPJQRKQDPECC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
![2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B11714136.png)

![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)




![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)

![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)
